N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-amine -

N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-amine

Catalog Number: EVT-3961869
CAS Number:
Molecular Formula: C24H28ClN3O2
Molecular Weight: 425.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide) []

Compound Description: Rimonabant is a selective cannabinoid receptor type 1 (CB1) antagonist. It was investigated as a potential treatment for obesity and related metabolic disorders. []

Relevance: Rimonabant serves as the starting point for the development of the related compounds in paper []. The researchers aimed to develop improved radioligands for imaging brain CB(1) receptors with positron emission tomography (PET) based on Rimonabant. Both Rimonabant and the target compound share a central 1,5-diarylpyrazole core, highlighting the importance of this structural motif in CB1 receptor binding. []

1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide []

Compound Description: This compound, designated as 9n in paper [], exhibits high affinity (Ki = 15.7 nM) and selectivity for binding to CB1 receptors. It was developed as part of a series exploring replacements for the N-piperidinyl ring in Rimonabant. []

Relevance: This compound is structurally related to N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-amine through several key features. Both compounds retain the 1,5-diarylpyrazole core, with a substituted phenyl ring at the 1-position and a 4-methoxyphenyl ring at the 5-position. This compound features a 1-cyanocyclohexyl substituent on the pyrazole nitrogen, while the target compound incorporates a 2,2-dimethyltetrahydro-2H-pyran-4-amine moiety at the same position. This difference highlights the exploration of various cyclic amine substituents for modulating CB1 receptor affinity and selectivity. []

1-(2-bromophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide []

Compound Description: Identified as 9m in paper [], this derivative displayed high affinity for both CB1 receptors (Ki = 62 nM) and the 18 kDa translocator protein (TSPO) (Ki = 29 nM). This finding unexpectedly revealed the potential for structural modifications to impact binding to multiple targets. []

Relevance: The structural similarities between this compound and N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-amine are striking. They both share the core 1,5-diarylpyrazole scaffold, with a 2-bromophenyl group at the 1-position and a 4-methoxyphenyl group at the 5-position. The most notable difference lies in the substitution pattern on the tetrahydropyran ring. While the target compound possesses a 2,2-dimethyl substitution and an amine linker at the 4-position, compound 9m features a 4-cyano substituent directly attached to the tetrahydropyran ring. This comparison underscores the subtle structural changes that can significantly influence target selectivity and binding affinity. []

Properties

Product Name

N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-amine

IUPAC Name

N-[[3-(2-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]-2,2-dimethyloxan-4-amine

Molecular Formula

C24H28ClN3O2

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C24H28ClN3O2/c1-24(2)14-18(12-13-30-24)26-15-17-16-28(19-8-10-20(29-3)11-9-19)27-23(17)21-6-4-5-7-22(21)25/h4-11,16,18,26H,12-15H2,1-3H3

InChI Key

BDBPMAOPEIXVLB-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)NCC2=CN(N=C2C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1(CC(CCO1)NCC2=CN(N=C2C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.